molecular formula C16H15NO B13043965 (2R)-2-Amino-2-(2-anthryl)ethan-1-OL

(2R)-2-Amino-2-(2-anthryl)ethan-1-OL

Cat. No.: B13043965
M. Wt: 237.30 g/mol
InChI Key: IYXAWKPHWZYHDL-INIZCTEOSA-N
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Description

(2R)-2-Amino-2-(2-anthryl)ethan-1-OL is a chiral compound characterized by the presence of an amino group and a hydroxyl group attached to an ethan-1-OL backbone, with an anthryl substituent

Properties

Molecular Formula

C16H15NO

Molecular Weight

237.30 g/mol

IUPAC Name

(2R)-2-amino-2-anthracen-2-ylethanol

InChI

InChI=1S/C16H15NO/c17-16(10-18)14-6-5-13-7-11-3-1-2-4-12(11)8-15(13)9-14/h1-9,16,18H,10,17H2/t16-/m0/s1

InChI Key

IYXAWKPHWZYHDL-INIZCTEOSA-N

Isomeric SMILES

C1=CC=C2C=C3C=C(C=CC3=CC2=C1)[C@H](CO)N

Canonical SMILES

C1=CC=C2C=C3C=C(C=CC3=CC2=C1)C(CO)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Amino-2-(2-anthryl)ethan-1-OL typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the anthryl derivative.

    Hydroxylation: The hydroxyl group is introduced via an oxidation reaction, often using reagents such as sodium borohydride or hydrogen peroxide.

Industrial Production Methods

Industrial production of (2R)-2-Amino-2-(2-anthryl)ethan-1-OL may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Amino-2-(2-anthryl)ethan-1-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The anthryl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving Lewis acids or bases to facilitate the reaction.

Major Products Formed

    Oxidation: Formation of anthryl ketones.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted anthryl derivatives.

Scientific Research Applications

(2R)-2-Amino-2-(2-anthryl)ethan-1-OL has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a probe in molecular biology studies.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of (2R)-2-Amino-2-(2-anthryl)ethan-1-OL involves its interaction with specific molecular targets. The amino and hydroxyl groups enable the compound to form hydrogen bonds and participate in various biochemical reactions. The anthryl group provides a hydrophobic interaction site, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(2-Anthryl)ethanol: Similar structure but lacks the amino group.

    2-Amino-2-phenylethanol: Similar backbone but with a phenyl group instead of an anthryl group.

    2-Amino-2-(naphthyl)ethanol: Similar structure with a naphthyl group.

Uniqueness

(2R)-2-Amino-2-(2-anthryl)ethan-1-OL is unique due to the presence of both an amino and a hydroxyl group on the same carbon, along with the large anthryl substituent. This combination of functional groups and structural features imparts distinct chemical and biological properties, making it valuable for various applications.

Biological Activity

(2R)-2-Amino-2-(2-anthryl)ethan-1-OL is an organic compound with significant biological activity, primarily due to its structural features, which include an amino group, a hydroxyl group, and an anthracene moiety. This compound has garnered interest in various scientific fields, including medicinal chemistry, biochemistry, and materials science.

Chemical Structure and Properties

The chemical structure of (2R)-2-Amino-2-(2-anthryl)ethan-1-OL can be represented as follows:

C15H15NO\text{C}_{15}\text{H}_{15}\text{N}\text{O}

It features:

  • Amino Group : Contributes to its biological interactions.
  • Hydroxyl Group : Involved in hydrogen bonding and solubility.
  • Anthracene Moiety : Provides unique photophysical properties, enhancing its potential applications in photonics and sensing.

The biological activity of (2R)-2-Amino-2-(2-anthryl)ethan-1-OL is attributed to its ability to interact with various molecular targets. The hydroxyl and amino groups facilitate hydrogen bonding, while the anthracene structure allows for hydrophobic interactions. These interactions can influence cellular signaling pathways and enzyme activities.

Key Mechanisms:

  • Binding Affinity : Preliminary studies indicate that this compound may interact with proteins involved in signal transduction, potentially modulating cellular responses.
  • Enzymatic Interactions : The compound's structure suggests it may act as a substrate or inhibitor in enzymatic reactions, particularly those involving alcohol dehydrogenases or other oxidoreductases.

1. Medicinal Chemistry

(2R)-2-Amino-2-(2-anthryl)ethan-1-OL serves as a chiral building block in the synthesis of pharmaceutical compounds. Its structural characteristics make it suitable for developing drugs targeting neurological disorders and other diseases .

2. Biological Studies

Research has focused on the compound's role in biochemical pathways:

  • Cell Signaling : Investigated for its potential to influence pathways related to cell growth and differentiation.
  • Protein Interactions : Studies suggest that it may selectively bind to certain proteins, affecting their function.

3. Material Science

The anthracene component contributes to the compound's photophysical properties, making it useful in:

  • Organic Photonic Devices : Potential applications in OLEDs (Organic Light Emitting Diodes) and sensors.

Case Studies

Several studies have explored the biological activity of (2R)-2-Amino-2-(2-anthryl)ethan-1-OL:

StudyFocusFindings
Synthesis and ReactionsThe compound undergoes oxidation and reduction reactions, forming various derivatives with potential biological activity.
Interaction StudiesDemonstrated binding affinity towards proteins involved in signal transduction; further research needed to elucidate specific mechanisms.
Medicinal ApplicationsUsed as a precursor in drug synthesis targeting neurological conditions; shows potential as a therapeutic agent.

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